molecular formula C10H16N2O B053672 6-(Pyrimidin-2-YL)hexan-1-OL CAS No. 121356-80-7

6-(Pyrimidin-2-YL)hexan-1-OL

Cat. No. B053672
M. Wt: 180.25 g/mol
InChI Key: GLXQBTWGXGPFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrimidin-2-YL)hexan-1-OL is a chemical compound with potential applications in scientific research. This compound is a pyrimidine derivative and has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors in the body.

Mechanism Of Action

The mechanism of action of 6-(Pyrimidin-2-YL)hexan-1-OL involves binding to specific receptors in the body. For example, it has been found to bind to the adenosine A3 receptor with high affinity. This binding results in the activation or inhibition of various signaling pathways, leading to physiological effects such as anti-inflammatory and anti-tumor activity.

Biochemical And Physiological Effects

Studies have shown that 6-(Pyrimidin-2-YL)hexan-1-OL has various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and anti-tumor activity, as well as cardioprotective effects. Additionally, this compound has been shown to modulate the release of neurotransmitters and regulate the activity of ion channels in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(Pyrimidin-2-YL)hexan-1-OL in lab experiments include its high affinity for specific receptors, its potential as a tool compound, and its ability to modulate various physiological processes. However, there are also limitations to the use of this compound, including its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(Pyrimidin-2-YL)hexan-1-OL. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives. Finally, studies are needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, 6-(Pyrimidin-2-YL)hexan-1-OL is a pyrimidine derivative with potential applications in scientific research. It has been synthesized using various methods and has been found to have a mechanism of action that involves binding to specific receptors in the body. This compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. While there are limitations to its use, there are also several future directions for research on this compound, including investigating its potential as a therapeutic agent for various diseases.

Scientific Research Applications

6-(Pyrimidin-2-YL)hexan-1-OL has potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to have a high affinity for specific receptors, such as the adenosine A3 receptor. It has been used in studies investigating the role of these receptors in various physiological processes, including inflammation, ischemia, and cancer. Additionally, 6-(Pyrimidin-2-YL)hexan-1-OL has been used as a tool compound to investigate the structure-activity relationship of pyrimidine derivatives.

properties

CAS RN

121356-80-7

Product Name

6-(Pyrimidin-2-YL)hexan-1-OL

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-pyrimidin-2-ylhexan-1-ol

InChI

InChI=1S/C10H16N2O/c13-9-4-2-1-3-6-10-11-7-5-8-12-10/h5,7-8,13H,1-4,6,9H2

InChI Key

GLXQBTWGXGPFPK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)CCCCCCO

Canonical SMILES

C1=CN=C(N=C1)CCCCCCO

synonyms

2-Pyrimidinehexanol (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(2-pyrimidinyl)-5-hexynol (3.09 g) in ethanol (100 ml) was added to a pre-hydrogenated suspension of 10% palladium on charcoal (1.05 g) in ethanol (50 ml) and hydrogenated at room temperature and pressure, filtered and evaporated in vacuo. The residual oil was purified by FCC eluting with ether and System C (99:1-85:15) to give the title compound as a pale yellow oil (0.93 g).
Name
6-(2-pyrimidinyl)-5-hexynol
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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